molecular formula C19H14BrNO7 B3017189 6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-nitrobenzoate CAS No. 308295-39-8

6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-nitrobenzoate

Cat. No. B3017189
CAS RN: 308295-39-8
M. Wt: 448.225
InChI Key: IYIUNHJYGUQUKB-UHFFFAOYSA-N
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Description

The compound 6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-nitrobenzoate is a chemically synthesized molecule that appears to be derived from the bromination and nitration of 2-methyl-3-ethoxycarbonyl-5-hydroxybenzofuran. The introduction of bromo and nitro groups into the benzofuran ring system results in a compound with potential for further chemical reactions and applications in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of related benzofuran derivatives involves the bromination and nitration of 2-methyl-3-ethoxycarbonyl-5-hydroxybenzofuran, leading to the formation of 6-bromo and 6-nitro derivatives. The process also includes azo coupling, which introduces a substituent at the 4 position of the benzofuran ring. The synthesis pathways are confirmed by IR and PMR spectra, ensuring the correct structural formation of the compounds .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives, including the this compound, is characterized by the presence of substituents such as bromo, nitro, and ethoxycarbonyl groups. These groups influence the overall molecular geometry and electronic distribution, which can be studied through spectroscopic methods like IR and PMR. The presence of these groups also suggests potential reactivity sites for further chemical transformations .

Chemical Reactions Analysis

The chemical reactivity of benzofuran derivatives is influenced by the substituents attached to the benzofuran core. For instance, the bromo and nitro groups are electron-withdrawing, which can activate the ring towards nucleophilic substitution reactions. The azo coupling mentioned in the synthesis process indicates the potential for the compound to undergo further reactions, such as reduction or diazo reactions, which could lead to a variety of other compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the presence of bromo, nitro, and ethoxycarbonyl groups typically confers certain characteristics. These groups can affect the compound's melting point, solubility, and stability. The electron-withdrawing nature of the nitro and bromo groups could also impact the acidity of protons adjacent to the carbonyl group, potentially affecting the compound's reactivity in acid-base reactions .

In a related study, the synthesis of 6-Bromo-4-methylbenzofuroxan involved the thermal decomposition of a precursor, and the resulting compound exhibited interesting NMR spectral properties due to the presence of bromine and a methyl group. These findings suggest that the substituents on the benzofuran ring can have a significant impact on the compound's behavior and stability, which may be relevant for the analysis of this compound as well .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound undergoes bromination and nitration leading to derivatives, with the bromination and nitration of 2-methyl-3-ethoxycarbonyl-5-hydroxybenzofuran resulting in 6-bromo and 6-nitro derivatives. This process is characterized by IR and PMR spectra (Grinev, Arkhangel'skaya, Uretskaya, & Vlasova, 1971).

Spectral and Luminescence Properties

  • Dibenzo(benzo)-18-crown-6-containing N-arylimines of related compounds show tautomeric equilibrium between benzoid and quinoid forms, impacting absorption and fluorescence spectra. This property is significant for chemosensor systems with intramolecular charge transfer (Dubonosov, Tsukanov, Shepelenko, Revinskii, Bren, & Minkin, 2009).

Anticancer and Antiangiogenic Activity

  • Some derivatives exhibit antiproliferative activity against cancer cells, showing potential as anticancer agents. The compound 2-methoxycarbonyl-3-(3',4',5'-trimethoxyanilino)-6-methoxybenzo[b]furan has shown potent in vitro and in vivo vascular disrupting properties and antitumor activity (Romagnoli et al., 2015).

Reaction Mechanisms and Cyclization

  • The cyclization of related compounds under classical Perkin reaction conditions leads to the formation of unique benzo[b]furan derivatives, characterized by various spectroscopic methods (Kowalewska & Kwiecień, 2008).

Applications in Drug Development and Synthesis

  • New nitroaromatic compounds, including derivatives of 6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-nitrobenzoate, have been synthesized and evaluated for anti-leishmanial activity. The presence of the electroactive nitro group in these compounds is crucial for their biological activity (Dias et al., 2015).

Future Directions

Given the complexity of this molecule, it could be of interest in various fields such as medicinal chemistry, materials science, or synthetic chemistry. Future research could explore its synthesis, properties, and potential applications .

properties

IUPAC Name

ethyl 6-bromo-2-methyl-5-(4-nitrobenzoyl)oxy-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrNO7/c1-3-26-19(23)17-10(2)27-15-9-14(20)16(8-13(15)17)28-18(22)11-4-6-12(7-5-11)21(24)25/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIUNHJYGUQUKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrNO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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